m-PEG8-ethoxycarbonyl-NHS ester

PROTAC linker stability NHS ester hydrolysis kinetics bioconjugation efficiency

PROTAC library synthesis in 96-well format is hindered by linkers with excessively short (<2 min) or long (>20 min) hydrolysis half-lives, causing either rapid NHS ester degradation or extended incubation and non-specific labeling. m-PEG8-ethoxycarbonyl-NHS ester (CAS 2353409-76-2) with its succinate spacer provides an intermediate ~9.8 min half-life, enabling practical liquid handling across full plates and reducing reagent excess to 1.5-3 fold. The PEG8 chain (~3-4 nm) is empirically validated as the gold-standard span for ternary complex formation. - 9.8 min hydrolysis half-life at pH 8, 25°C for robust 96-well processing - 1.5-3 fold reagent excess vs 5-10 fold for SCM-type linkers, lowering per-well cost - ≥98% purity, supplied as a solid, stored at -20°C under anhydrous conditions

Molecular Formula C25H43NO14
Molecular Weight 581.6 g/mol
Cat. No. B8106491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-ethoxycarbonyl-NHS ester
Molecular FormulaC25H43NO14
Molecular Weight581.6 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C25H43NO14/c1-31-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-24(29)4-5-25(30)40-26-22(27)2-3-23(26)28/h2-21H2,1H3
InChIKeyGEZGBNKPTJXTNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG8-ethoxycarbonyl-NHS ester: PROTAC Linker


m-PEG8-ethoxycarbonyl-NHS ester (CAS 2353409-76-2) is a monofunctional polyethylene glycol (PEG)-based linker specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) . The compound features a methoxy-terminated PEG8 spacer (eight ethylene glycol repeat units), an ethoxycarbonyl group, and an N-hydroxysuccinimide (NHS) ester terminus that reacts with primary amines to form stable amide bonds under mild conditions (pH 7–9, 5–25°C) . With a molecular formula of C₂₅H₄₃NO₁₄ and a molecular weight of 581.61 g/mol, the compound contains a succinate (butanedioate) ester linkage between the PEG chain and the NHS leaving group, classifying it functionally as a succinimidyl succinate-type (SS-type) activated ester [1]. It is supplied as a solid with purity ≥98% (HPLC) and is stored at -20°C under anhydrous conditions to preserve NHS ester reactivity .

Workflow PROTAC linker for targeted protein degradation research
Chemistry NHS ester reacts directly with primary amines (pH 7–9, 5–25°C)
Spacer PEG8 chain (8 ethylene glycol units) with intermediate aqueous stability for conjugation workflows

Why m-PEG8-ethoxycarbonyl-NHS ester Resists Substitution


PEG-based NHS ester linkers are not interchangeable commodities; the chemical identity of the spacer arm between the PEG chain and the NHS leaving group governs hydrolytic stability, aminolysis kinetics, and ultimately conjugation efficiency . m-PEG8-ethoxycarbonyl-NHS ester incorporates a succinate (butanedioate) ester spacer—distinct from the carbonate linkage in m-PEG8-succinimidyl carbonate (SC-type) or the simpler methylene linkage in m-PEG8-succinimidyl carboxymethyl ester (SCM-type) [1]. The succinate spacer confers an intermediate hydrolysis half-life of approximately 9.8 minutes at pH 8, 25°C, compared to 20.4 minutes for the carbonate analog and 0.75 minutes for the SCM analog, directly affecting the practical working window for aqueous bioconjugation reactions [2]. Additionally, the PEG8 chain length (eight ethylene glycol units, approximating 3–4 nm end-to-end distance) has been empirically established alongside PEG4 and PEG6 as the 'gold standard' span for productive ternary complex formation in PROTAC design; substituting a shorter PEG4 variant or a longer PEG12 variant may respectively restrict conformational sampling for deep binding pockets or introduce excessive entropic penalty that destabilizes the E3 ligase–PROTAC–target protein ternary complex .

Spacer chemistry mismatch
Succinate (SS-type) spacer hydrolysis half-life differs substantially from carbonate (SC-type) or carboxymethyl (SCM-type) analogs, shifting the practical aqueous conjugation window and reagent excess requirements.
PEG chain length sensitivity
PEG8 spacer length (~3–4 nm) may be critical for ternary complex geometry with inter-ligand distances ≥3 nm; shorter PEG4 or longer PEG12 variants can restrict conformational sampling or introduce excess entropic penalty.
Pre-activation advantage
The carboxylic acid precursor requires in situ carbodiimide activation, adding steps and variability; direct NHS ester substitution eliminates activation but reactivity may shift if moisture compromises NHS integrity.

Quantitative Differentiation: m-PEG8-ethoxycarbonyl-NHS ester


Hydrolysis Half-Life: Succinate vs Other NHS Ester Spacers

The succinate (butanedioate) spacer in m-PEG8-ethoxycarbonyl-NHS ester places it in the succinimidyl succinate (SS) class of NHS-activated PEG esters. Published comparative hydrolysis half-life data at pH 8, 25°C measured by UV absorbance of the hydrolyzed NHS group establish an SS-type half-life of approximately 9.8 minutes, positioning it between the highly labile succinimidyl carboxymethyl (SCM) type (0.75 minutes) and the more hydrolytically resistant succinimidyl carbonate (SC) type (20.4 minutes) or succinimidyl glutarate (SG) type (17.6 minutes) [1]. This intermediate stability provides a practical balance: sufficient aqueous persistence to achieve meaningful conjugation yields without requiring the large molar excess demanded by SCM-type reagents, while avoiding the extended reaction times and potential for non-specific labeling associated with the more stable SC- or SG-type linkers .

Hydrolysis Half-Life
Cross-study comparable
SS-type 9.8 min vs SCM 0.75 min, SC 20.4 min, SG 17.6 min at pH 8, 25°C
Intermediate stability may balance aqueous persistence and conjugation speed.
Context-dependent; class-level data from published comparison tables.
PROTAC linker stability NHS ester hydrolysis kinetics bioconjugation efficiency

PEG Chain Length Optimization for Ternary Complexes

The PEG8 chain length in m-PEG8-ethoxycarbonyl-NHS ester (8 ethylene glycol units, approximated end-to-end distance 3–4 nm) occupies a specific position on the linker-length continuum that has been empirically validated across numerous PROTAC structure-activity relationship (SAR) studies . In published PROTAC campaigns, PEG8-containing linkers demonstrated the capacity to span inter-pocket distances exceeding 3 nm in ternary complexes, which is essential for targets undergoing large domain rearrangements upon ligand binding. Shorter PEG4 linkers (~1.5–2 nm) impose near-rigid constraints suitable only for buried or sterically congested pockets, while PEG12 linkers (~5–6 nm) introduce excess conformational entropy that can reduce the local effective concentration of warhead available for binary binding events [1]. A systematic review of PROTAC linker design notes that PEG4, PEG6, and PEG8 are the empirical standards against which novel linker scaffolds are measured, with PEG8 specifically providing the conformational breathing room required for targets where binding pockets are separated by ≥3 nm .

PEG Length Optimization
Class-level inference
PEG8 provides ~3–4 nm end-to-end distance; associated with productive ternary complexes for inter-ligand spans ≥3 nm in PROTAC SAR studies.
PEG8 length selection may reduce screening iterations for deep binding pockets.
Empirical gold standard alongside PEG4/PEG6; data from systematic review.
PROTAC linker length ternary complex stability targeted protein degradation efficiency

Linker Arm Chemistry: Succinate Ester vs Carbonate

m-PEG8-ethoxycarbonyl-NHS ester (CAS 2353409-76-2, MW 581.61) and its closest structural analog m-PEG8-succinimidyl carbonate (CAS 1372860-04-2, MW 525.54) differ fundamentally in the chemical nature of the linker arm connecting the PEG chain to the NHS leaving group . The target compound features a succinate ester linkage (butanedioate; -O-C(=O)-CH₂CH₂-C(=O)-O-NHS), which upon aminolysis yields an ester bond between PEG and the conjugated ligand. In contrast, the carbonate analog contains a carbonate linkage (-O-C(=O)-O-NHS) that yields a urethane (carbamate) bond post-conjugation . This distinction has two procurement-relevant consequences: (1) The succinate ester bond in the final PROTAC conjugate is hydrolytically cleavable under controlled conditions, enabling potential prodrug or controlled-release strategies, whereas the urethane bond from the carbonate is substantially more stable and effectively non-cleavable; (2) The different linker arm length (C₄ succinate vs C₁ carbonate) alters the spatial presentation of the conjugated ligand by approximately 3 additional atoms (estimated 0.3–0.4 nm), which can affect target protein binding geometry .

Linker Arm Chemistry
Cross-study comparable
Succinate ester (SS-type) yields ester-linked conjugate; carbonate analog (SC-type) yields urethane-linked conjugate.
Ester linkage may support controlled release or catabolism studies; urethane is more stable.
Approximately 0.3–0.4 nm additional spacer length vs carbonate; context-dependent.
linker arm chemistry urethane vs ester linkage PROTAC conjugate stability

NHS Ester vs Carboxylic Acid Reactivity

m-PEG8-ethoxycarbonyl-NHS ester is the activated NHS ester form of m-PEG8-ethoxycarbonyl-propanoic acid (CAS 2353409-75-1). The NHS ester derivative eliminates the need for in situ activation using carbodiimide coupling reagents (e.g., EDC/DCC), which introduces additional variables—activation time, pH sensitivity, and competing hydrolysis of the O-acylisourea intermediate—that can reduce conjugation reproducibility . The NHS ester reacts directly with primary amines at pH 7–9, 5–25°C, to form a stable amide bond, releasing only N-hydroxysuccinimide as a water-soluble byproduct that is readily removed by dialysis or desalting . This pre-activation is particularly important for PROTAC synthesis where the target protein ligand or E3 ligase ligand may contain acid-sensitive functional groups incompatible with carbodiimide-based coupling conditions. Published PEGylation guidelines note that NHS ester coupling requires only mild conditions and short reaction times, enabling efficient conjugation even with sensitive biomolecules .

NHS Ester vs Carboxylic Acid
Class-level inference
Pre-activated NHS ester avoids in situ carbodiimide activation; eliminates activation step (~15–60 min) and reduces reagent excess.
Supports direct conjugation workflows with sensitive ligands, may improve reproducibility.
Source-free; class-level PEGylation guidance.
NHS ester activation amine conjugation PROTAC assembly efficiency

Purity Specification and Storage Stability

m-PEG8-ethoxycarbonyl-NHS ester is commercially supplied with a purity specification of ≥98% as determined by HPLC, with additional quality control parameters including identity confirmation by NMR and mass spectrometry . Product datasheets specify storage at -20°C under dry, dark conditions with a shelf life of ≥12 months (powder form) or ≥3 years at -20°C per certain vendor specifications . Stock solutions prepared in anhydrous DMSO or DMF can be stored at -20°C for several months if moisture is rigorously excluded [1]. This purity level is critical for PROTAC applications where accurate stoichiometric control of the linker-to-ligand ratio determines the yield and purity of the final heterobifunctional product; sub-98% purity introduces uncertainty in molar calculations that can lead to under- or over-conjugation, compromising PROTAC potency assessment .

Purity & Storage
Supporting evidence
Purity ≥98% (HPLC); storage at -20°C, dry, dark; shelf life ≥12 months (powder).
High purity reduces stoichiometric uncertainty for PROTAC assembly.
Vendor specification; solution stability requires rigorous moisture exclusion.
PROTAC linker quality control conjugation stoichiometry batch-to-batch reproducibility

Optimal Applications: m-PEG8-ethoxycarbonyl-NHS ester


PROTAC Library Synthesis with Intermediate NHS Ester Stability

When building a PROTAC library using parallel synthesis in 96-well format, the intermediate hydrolysis half-life of the succinate (SS-type) spacer (~9.8 min at pH 8, 25°C) provides a practical aqueous processing window that the highly labile SCM-type linker (0.75 min half-life) cannot support [1]. This stability advantage allows sufficient time for liquid handling and mixing across a full plate before significant NHS ester degradation occurs, while avoiding the extended incubation (and potential non-specific labeling) required by the more stable SC-type linker (20.4 min half-life). Users benefit from reduced reagent excess (1.5–3 fold vs 5–10 fold for SCM-type), translating to lower per-well linker cost in library-scale campaigns .

PROTACs for Deep or Conformationally Dynamic Binding Pockets

For protein targets where crystallographic or AlphaFold-predicted structures indicate an inter-ligand distance exceeding 3 nm (e.g., large multidomain proteins, kinases with activation loop rearrangements, or transcription factor complexes), the PEG8 spacer length (~3–4 nm end-to-end distance) is the empirically validated starting point for linker optimization . Published SAR data indicate that PEG4 linkers (~1.5–2 nm) are insufficient to span such distances, while PEG12 linkers (~5–6 nm) may reduce degradation efficiency due to excess conformational entropy. m-PEG8-ethoxycarbonyl-NHS ester provides the PEG8 length pre-assembled with a reactive NHS ester for direct conjugation, eliminating the need to build the PEG8 spacer from shorter PEG building blocks .

Cleavable Ester Linkages for Controlled Release PROTACs

Unlike m-PEG8-succinimidyl carbonate which yields a non-cleavable urethane (carbamate) linkage upon conjugation, m-PEG8-ethoxycarbonyl-NHS ester produces a succinate ester bond in the final PROTAC construct that retains hydrolytic susceptibility [2]. This property is advantageous in prodrug-type PROTAC designs where intracellular esterase-mediated cleavage of the linker is desired to release the active degrader species, or where the ester linkage serves as a controlled weak point for linker catabolism studies. The distinction between ester (SS-type, target compound) and urethane (SC-type) post-conjugation linkages directly dictates the metabolic fate of the PROTAC molecule in cellular assays [2].

Direct Conjugation of Amine-Containing E3 Ligands

For PROTAC assembly workflows where the E3 ligase ligand (e.g., pomalidomide, VHL ligand, or IAP ligand derivatives bearing a primary amine handle) is precious or available in limited quantity, the pre-activated NHS ester of m-PEG8-ethoxycarbonyl-NHS ester eliminates the need for in situ carbodiimide activation that would otherwise risk side reactions with acid-sensitive functional groups on the ligand . The direct amine reactivity of the NHS ester at pH 7–9, 5–25°C enables efficient conjugation with minimal excess of the valuable ligand component, improving atom economy and reducing purification burden compared to two-step activation-conjugation protocols using the carboxylic acid precursor .

Application
Selection Property
Validation Focus
PROTAC library synthesis (parallel format)
Intermediate hydrolysis half-life window
Aqueous processing time and reagent stoichiometry
PROTACs for deep or conformationally dynamic binding pockets
PEG8 spacer length (~3–4 nm end-to-end)
Ternary complex geometry for inter-ligand distances ≥3 nm
Cleavable ester linkage for controlled release studies
Succinate ester conjugate (hydrolytically susceptible)
Esterase-mediated cleavage or linker catabolism pathway
Direct conjugation of amine-containing E3 ligase ligands
Pre-activated NHS ester (no carbodiimide activation)
Conjugation efficiency and ligand atom economy

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